molecular formula C25H20Cl2IP B13150806 2,4-Dichlorobenzyltriphenylphosphonium iodide CAS No. 73790-38-2

2,4-Dichlorobenzyltriphenylphosphonium iodide

Cat. No.: B13150806
CAS No.: 73790-38-2
M. Wt: 549.2 g/mol
InChI Key: AJSKHPAXOLALNP-UHFFFAOYSA-M
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Description

2,4-Dichlorobenzyltriphenylphosphonium iodide: is an organophosphorus compound that features a phosphonium cation. It is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to ylides. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzyltriphenylphosphonium iodide typically involves the reaction of 2,4-dichlorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting phosphonium salt is then treated with an iodide source, such as sodium iodide, to yield the desired iodide salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Dichlorobenzyltriphenylphosphonium iodide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It readily participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: Reduced forms of the phosphonium salt.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4-Dichlorobenzyltriphenylphosphonium iodide is widely used in organic synthesis, particularly in the formation of ylides for Wittig reactions. It is also employed in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been investigated for its potential role in disrupting cellular membranes and affecting mitochondrial function.

Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in targeting cancer cells due to their ability to accumulate in mitochondria.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The primary mechanism of action of 2,4-Dichlorobenzyltriphenylphosphonium iodide involves its role as a precursor to ylides in the Wittig reaction. The phosphonium cation interacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets include carbonyl groups, and the pathways involved are primarily related to the formation of carbon-carbon double bonds.

Comparison with Similar Compounds

  • Triphenylphosphonium chloride
  • Triphenylphosphonium bromide
  • 2,4-Dichlorobenzyltriphenylphosphonium chloride

Comparison: 2,4-Dichlorobenzyltriphenylphosphonium iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity compared to its chloride and bromide counterparts. The iodide ion is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the 2,4-dichlorobenzyl group provides steric and electronic effects that influence the compound’s reactivity and stability.

Properties

CAS No.

73790-38-2

Molecular Formula

C25H20Cl2IP

Molecular Weight

549.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl-triphenylphosphanium;iodide

InChI

InChI=1S/C25H20Cl2P.HI/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1

InChI Key

AJSKHPAXOLALNP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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